6-Bromothieno[2,3-d]pyrimidine

Catalog No.
S685423
CAS No.
60703-80-2
M.F
C6H3BrN2S
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromothieno[2,3-d]pyrimidine

CAS Number

60703-80-2

Product Name

6-Bromothieno[2,3-d]pyrimidine

IUPAC Name

6-bromothieno[2,3-d]pyrimidine

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H

InChI Key

CCQQNRDRMMVUQI-UHFFFAOYSA-N

SMILES

C1=C(SC2=NC=NC=C21)Br

Canonical SMILES

C1=C(SC2=NC=NC=C21)Br

Potential in Medicinal Chemistry:

-Bromothieno[2,3-d]pyrimidine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This class of compounds has been explored for their potential in medicinal chemistry due to their diverse biological activities. Studies have shown that 6-Bromothieno[2,3-d]pyrimidine derivatives exhibit various properties, including:

  • Antimicrobial activity: Research suggests that some derivatives of 6-Bromothieno[2,3-d]pyrimidine possess antibacterial and antifungal properties. For example, a study published in the journal "Bioorganic & Medicinal Chemistry Letters" found that certain derivatives displayed activity against Gram-positive and Gram-negative bacteria [].
  • Anticancer activity: Another area of exploration involves the potential anticancer properties of 6-Bromothieno[2,3-d]pyrimidine derivatives. A study published in "European Journal of Medicinal Chemistry" reported that some derivatives exhibited cytotoxicity against various cancer cell lines [].

6-Bromothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It consists of a thiophene ring fused to a pyrimidine ring, with a bromine atom attached at the sixth position of the thieno ring. The molecular formula for 6-bromothieno[2,3-d]pyrimidine is C6_6H4_4BrN2_2S, and it has a molar mass of approximately 202.07 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Interaction with enzymes: Some thienopyrimidines have been shown to inhibit enzymes involved in bacterial growth or DNA replication.
  • Interference with cellular processes: They might disrupt essential cellular processes by interacting with specific biomolecules [].
Typical of heterocycles, including:

  • Bromination: The compound can be further brominated at other positions, which can modify its reactivity and biological properties.
  • Nucleophilic Substitution: The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex structures, often used in synthesizing biologically active compounds.

Research indicates that 6-bromothieno[2,3-d]pyrimidine exhibits notable biological activities, particularly as an inhibitor of various kinases. Compounds within the thienopyrimidine class have been studied for their potential as anticancer agents and for their activity against infectious diseases. Specifically, derivatives of thienopyrimidines have shown promise in inhibiting receptor tyrosine kinases, which are critical in cancer progression and treatment resistance .

The synthesis of 6-bromothieno[2,3-d]pyrimidine can be achieved through several methods:

  • Gewald Reaction: This method involves the reaction of thiophene derivatives with α-cyanoesters and amines to form thienopyrimidine structures. The process typically yields good results with high selectivity .
  • Cyclization with Formamide: Another effective route involves the cyclization of aminothiophene substrates with formamide under controlled conditions, which can yield high purity products .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave radiation to facilitate the chemical transformations involved in synthesizing thienopyrimidine derivatives .

6-Bromothieno[2,3-d]pyrimidine has several applications in medicinal chemistry:

  • Drug Development: Its derivatives are being explored as potential therapeutic agents for cancer treatment due to their kinase inhibition properties.
  • Biological Research: The compound serves as a valuable tool in studying kinase-related pathways and mechanisms in cellular processes.
  • Material Science: Heterocycles like 6-bromothieno[2,3-d]pyrimidine may also find applications in developing organic electronic materials due to their unique electronic properties.

Studies on the interactions of 6-bromothieno[2,3-d]pyrimidine with various biological targets have revealed its potential as a selective inhibitor. For instance, it has been shown to interact effectively with certain receptor tyrosine kinases involved in cancer signaling pathways. These interactions are critical for understanding how modifications to the compound's structure can enhance its efficacy and selectivity .

Several compounds share structural similarities with 6-bromothieno[2,3-d]pyrimidine. Here are some notable examples:

Compound NameStructure TypeKey Features
4-Chloro-6-bromothieno[3,2-d]pyrimidineThienopyrimidineContains chlorine instead of bromine at another position.
6-Ethynylthieno[2,3-d]pyrimidineThienopyrimidineEthynyl group enhances biological activity.
4-Amino-6-bromo-thienopyrimidineThienopyrimidineAmino group increases solubility and reactivity.
5-Bromo-4-chlorothieno[2,3-d]pyrimidineThienopyrimidineCombination of halogens affects pharmacological properties.

These compounds illustrate the diversity within the thienopyrimidine class while highlighting the unique features of 6-bromothieno[2,3-d]pyrimidine that may contribute to its specific biological activities and applications.

XLogP3

2.6

Wikipedia

6-Bromothieno[2,3-d]pyrimidine

Dates

Modify: 2023-08-15

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